5-Methyl-2-(trifluoromethyl)benzoyl chloride
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Overview
Description
5-Methyl-2-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the 5-position and a trifluoromethyl group at the 2-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Methyl-2-(trifluoromethyl)benzoyl chloride typically involves the reaction of 5-Methyl-2-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours. The excess thionyl chloride is then removed by distillation under reduced pressure to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure efficient production and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, primary amines, or alcohols are used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
5-Methyl-2-(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical compounds and drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The trifluoromethyl group enhances its reactivity and stability, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(trifluoromethyl)benzyl chloride
- 3,5-Bis(trifluoromethyl)benzoyl chloride
- 4-Fluoro-2-(trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)benzoyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
Uniqueness
5-Methyl-2-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and stability, making it a valuable compound in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-2-3-7(9(11,12)13)6(4-5)8(10)14/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYKRETVOYIKLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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